molecular formula C13H10F3NO B598208 2-Methoxy-6-(4-(trifluoromethyl)phenyl)pyridine CAS No. 1202026-99-0

2-Methoxy-6-(4-(trifluoromethyl)phenyl)pyridine

Cat. No.: B598208
CAS No.: 1202026-99-0
M. Wt: 253.224
InChI Key: QLUISBKTHWCQPO-UHFFFAOYSA-N
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Description

2-Methoxy-6-(4-(trifluoromethyl)phenyl)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are characterized by the presence of a trifluoromethyl group (-CF₃) attached to a pyridine ring. The trifluoromethyl group imparts unique physical and chemical properties to the compound, making it valuable in various scientific and industrial applications .

Mechanism of Action

Target of Action

It is known to be a synthetic reagent used in the preparation of various compounds .

Mode of Action

The compound is involved in Suzuki–Miyaura (SM) cross-coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound plays a role in the Suzuki–Miyaura coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

Pharmacokinetics

Its molecular weight is 25322, and it has a topological polar surface area of 221Ų . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

The compound is a synthetic reagent used in the preparation of substituted pyrazinone, pyrimidinone, and pyridone compounds . The biological activities of trifluoromethylpyridine (TFMP) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method involves the assembly of the pyridine ring from a trifluoromethyl-containing building block .

Industrial Production Methods

Industrial production of trifluoromethylpyridines, including 2-Methoxy-6-(4-(trifluoromethyl)phenyl)pyridine, often relies on large-scale chemical processes that ensure high yield and purity. These methods may include direct fluorination or the use of specialized catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(4-(trifluoromethyl)phenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and transition metal catalysts. For example, the Suzuki–Miyaura coupling reaction, which involves palladium catalysts, is often used for carbon-carbon bond formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-Methoxy-6-(4-(trifluoromethyl)phenyl)pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-6-(4-(trifluoromethyl)phenyl)pyridine is unique due to the specific positioning of the methoxy and trifluoromethyl groups, which confer distinct physical and chemical properties. These properties make it particularly valuable in applications requiring high stability and reactivity .

Properties

IUPAC Name

2-methoxy-6-[4-(trifluoromethyl)phenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO/c1-18-12-4-2-3-11(17-12)9-5-7-10(8-6-9)13(14,15)16/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUISBKTHWCQPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40716557
Record name 2-Methoxy-6-[4-(trifluoromethyl)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202026-99-0
Record name 2-Methoxy-6-[4-(trifluoromethyl)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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